N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride is a benzamide derivative featuring a 4-chlorobenzo[d]thiazole core linked to a dimethylaminoethyl group and a 2-methylbenzamide moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Its structure combines a halogenated heterocycle (chlorobenzo[d]thiazole) with a tertiary amine side chain, which may influence receptor binding, pharmacokinetics, and metabolic stability.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS.ClH/c1-13-7-4-5-8-14(13)18(24)23(12-11-22(2)3)19-21-17-15(20)9-6-10-16(17)25-19;/h4-10H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVKWXONWKJGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 410.4 g/mol. It features a chlorobenzo[d]thiazole moiety, a dimethylaminoethyl group, and a methylbenzamide component. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁Cl₂N₃OS |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride |
| Chemical Class | Thiazole derivatives |
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, studies on thiazole derivatives have shown effective antifungal activity against Cryptococcus neoformans, with some compounds demonstrating fungicidal rather than fungistatic effects .
The biological activity can be attributed to several mechanisms:
- Inhibition of Fungal Growth : Compounds have been observed to disrupt cell wall synthesis in fungi, leading to cell lysis.
- Nucleophilic Substitution : The dimethylamino group enhances nucleophilicity, facilitating reactions with electrophiles that may contribute to its biological efficacy.
Case Studies
- Antifungal Evaluation : A study evaluated various thiazole derivatives against clinical isolates of C. neoformans. The minimum inhibitory concentrations (MICs) ranged from 2 to 16 µg/mL for the most active derivatives .
- Structural Activity Relationship (SAR) : Research has demonstrated that modifications in the structure of thiazole derivatives significantly affect their biological activity. For example, substituting chlorine with fluorine in similar compounds altered their pharmacokinetics and receptor interactions.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Initial steps include the synthesis of the benzo[d]thiazole moiety through cyclization reactions.
- Amide Bond Formation : The dimethylamino group is introduced via nucleophilic acyl substitution.
- Purification : The final product is purified through crystallization or chromatography techniques.
Comparison with Similar Compounds
Chlorine vs. Other Substituents
- 5-Chlorothiazol-2-yl (): In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the 5-chloro position on the thiazole ring facilitates hydrogen bonding (N1—H1⋯N2) and stabilizes crystal packing. The chlorine’s position may alter electronic distribution compared to the 4-chloro analog, affecting biological activity .
Key Structural Differences
Core Structure Variations: Benzamide vs. Thiadiazole/Thiourea
- Benzamide Derivatives (Target Compound, ): The benzamide scaffold (e.g., in the target compound and ’s nitazoxanide analog) supports hydrogen bonding via the amide group, critical for enzyme inhibition (e.g., PFOR in anaerobic organisms) .
- Thiadiazole/Thiourea Derivatives (): Compounds like N-(4-(pyrazol-4-yl)thiazol-2-yl)-N’-phenylthiourea prioritize thiadiazole cores, which may enhance rigidity and π-π stacking but reduce solubility compared to benzamides .
Aminoalkyl Chain Modifications
- Dimethylaminoethyl Group (Target Compound): The dimethylaminoethyl side chain likely improves water solubility (as a hydrochloride salt) and may interact with charged residues in target proteins.
- Dimethylaminopropyl (): Compounds such as N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide () feature a longer alkyl chain, which could increase binding affinity but also metabolic susceptibility due to extended chain length .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. Key Considerations :
- Use of Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) to control reactivity during secondary amine synthesis .
- Reaction yields (~65–90%) depend on solvent choice (e.g., ethanol, dioxane) and temperature control during reflux .
How is the structure confirmed post-synthesis?
Basic Characterization Methods
A combination of spectroscopic and analytical techniques is employed:
- 1H NMR : Peaks at δ 8.55 (broad singlet, 3H), 7.87 (broad singlet, 1H), and 2.21 ppm (singlet, 3H) confirm the dimethylaminoethyl and aromatic protons .
- ESI-MS : A molecular ion peak at m/z 323.7 (M+H)+ validates the molecular weight .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and Cl content to confirm purity (>95%) .
Q. Advanced Techniques :
- 2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals in complex aromatic regions .
- X-ray Crystallography : Provides definitive proof of stereochemistry and salt formation .
What are the known biological targets or activities?
Basic Biological Profile
The compound exhibits inhibitory activity against Trypanosoma brucei (IC₅₀ ~1–5 µM), likely via interaction with parasite-specific enzymes or membrane proteins . Structural analogs with chlorobenzothiazole moieties show broad antiparasitic and anticancer activity, suggesting potential for target repurposing .
Advanced Mechanistic Questions :
- Target Identification : Use CRISPR-Cas9 knockout libraries or thermal proteome profiling to identify binding partners.
- Resistance Studies : Monitor mutations in candidate targets (e.g., T. brucei kinases) under selective pressure .
How can reaction conditions be optimized for higher yield?
Q. Advanced Methodological Strategies
- Solvent Screening : Replace ethanol with DMF or acetonitrile to enhance solubility of hydrophobic intermediates .
- Catalyst Optimization : Test Pd/C or nickel catalysts for reductive amination steps to reduce side products .
- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at peak yield .
Case Study : A 90% yield was achieved using N-Boc-2-aminoacetaldehyde in ethanol with glacial acetic acid as a catalyst, followed by HCl salt precipitation .
How to resolve contradictions in biological activity data?
Q. Advanced Data Analysis
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism .
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., fluorophenyl vs. bromophenyl substitutions) to identify SAR trends .
Example : Conflicting cytotoxicity reports may stem from impurities in early synthetic batches—re-analyzе purified batches via LC-MS .
What advanced techniques study pharmacokinetic properties?
Q. Advanced Analytical Approaches
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free vs. bound compound fractions .
- Caco-2 Permeability Assays : Predict intestinal absorption for oral dosing feasibility .
- In Vivo Imaging : Radiolabel the compound with ¹⁴C or ³H for biodistribution studies in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
